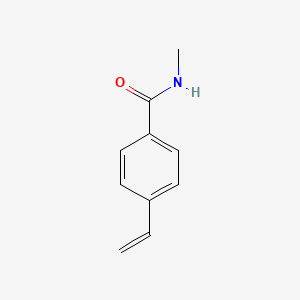

N-methyl-4-vinylbenzamide

Description

Contextualization within N-Vinylamide Chemistry

The field of N-vinylamide chemistry encompasses a range of monomers known for producing water-soluble polymers with notable properties. This class of monomers is often considered a less toxic alternative to acrylamide-based monomers, making their polymers potentially suitable for biomedical applications. acs.org Prominent examples include N-vinylformamide (NVF), N-vinylacetamide (NVA), and the cyclic N-vinylpyrrolidone (NVP), which have been extensively studied for creating materials like hydrogels and biocompatible films. researchgate.netacs.org

N-vinylamides can be broadly categorized into secondary amides (with a hydrogen on the amide nitrogen, like NVF) and tertiary amides where the nitrogen is di-substituted, such as N-methyl-N-vinylacetamide or N-methyl-4-vinylbenzamide. cmu.edu This structural difference is significant; the presence or absence of the N-H bond affects the polymer's ability to form hydrogen bonds, which in turn influences properties like solubility, thermal behavior, and intermolecular interactions. acs.org Research has shown that N-alkylation can be used to control the hydrophobicity of poly(N-vinylamide)s and their ability to form complexes, highlighting the role of the substituent on the amide nitrogen in tailoring polymer function. acs.org this compound fits within this context as a tertiary N-vinylamide, whose aromatic nature adds another dimension to its property profile compared to its aliphatic counterparts.

Significance of Vinylbenzamide Monomers in Polymer Synthesis

Vinylbenzamide monomers, including this compound, represent a significant subclass of styrenic monomers that incorporate a polar amide functional group. This combination is particularly valuable in polymer synthesis because it allows for the creation of functional polymers with precisely controlled architectures. A key advantage of the N,N-dialkylbenzamide group is its stability under certain polymerization conditions, notably anionic polymerization. acs.org

Academic research has demonstrated that N,N-dialkyl-4-vinylbenzamides can undergo anionic living polymerization without the initiator or propagating carbanion attacking the amide carbonyl group. acs.orgacs.org This stability is crucial as it enables the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). acs.org Such controlled polymerization is essential for producing advanced macromolecular structures like block copolymers, where different monomer blocks are linked together. acs.org For instance, living polymerization of N,N-dialkyl-4-vinylbenzamides has been successfully used to create block copolymers with styrene (B11656) and isoprene. acs.org Furthermore, the vinylbenzamide structure has been employed as a functional initiator for the synthesis of complex architectures like macromonomers. researchgate.net The resulting polymers and copolymers derived from vinylbenzamides have been explored for applications such as biocompatible films, underscoring their importance in materials science. naist.jpacs.org

Scope of Academic Research on this compound

Academic and industrial research on this compound has primarily focused on its synthesis and its utility in creating new polymers through both homopolymerization and copolymerization. Early work, detailed in a 1955 patent, describes the synthesis of the monomer and its subsequent polymerization to form novel materials suitable for molding resins, coatings, and fibers. google.com

The synthesis of the monomer can be achieved through the vinylation of N-methylbenzamide. google.com The polymerization of this compound can be initiated using standard free-radical catalysts like benzoyl peroxide or azo-bis-diisobutyronitrile and can be conducted in bulk, in solution, or via emulsion and suspension methods. google.com The patent explicitly claims a homopolymer of N-methyl-N-vinylbenzamide, indicating successful synthesis of this material. google.com

A significant portion of the research has been dedicated to its copolymerization with other ethylenically unsaturated monomers. google.com This allows for the tailoring of polymer properties by incorporating different monomer units into the polymer chain. The patent provides several examples of such copolymers, demonstrating the versatility of this compound as a comonomer.

Interactive Table: Research on Copolymerization of this compound google.com

| Comonomer | Weight % of this compound | Resulting Copolymer Properties |

| Styrene | 5-75% | A copolymer is formed. |

| Methyl Methacrylate | ~16.3% | The copolymer had a melting point of 263°C. |

| Vinyl Acetate (B1210297) | 5-75% | A copolymer is formed. |

| Vinyl Chloride | 5-75% | A copolymer is formed. |

| Maleic Anhydride (B1165640) | 5-75% | A copolymer is formed. |

This early research established this compound as a viable monomer for creating a range of polymeric materials. google.com More recent research into the broader class of N,N-dialkyl-4-vinylbenzamides has focused on controlled polymerization techniques, such as anionic living polymerization, to synthesize polymers with highly defined structures, a key goal in modern polymer chemistry. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-ethenyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLSXZPKDHBSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 4 Vinylbenzamide

Strategies for Vinylbenzamide Monomer Preparation

The preparation of N-methyl-4-vinylbenzamide can be approached through several synthetic strategies. Two prominent methods include the catalytic vinylation of N-alkylbenzamides and the acylation of primary alkyl amines with benzoyl chlorides.

Catalytic Vinylation Routes of N-alkylbenzamides

One effective method for synthesizing N-alkyl-N-vinylbenzamides, such as this compound, is through the catalytic vinylation of N-alkylbenzamides. google.com This process involves the introduction of a vinyl group onto the nitrogen atom of an N-alkylbenzamide in the presence of a suitable catalyst. While specific details of the catalytic system for this compound are not extensively detailed in the provided search results, the general principle is established as a viable synthetic route. google.com

A related approach involves the dual nickel/photoredox-catalyzed α-arylation of N-alkylbenzamides. This method focuses on functionalizing the alkyl group attached to the nitrogen but highlights the reactivity of N-alkylbenzamides in catalyzed reactions. rsc.org

Acylation of Primary Alkyl Amines with Benzoyl Chlorides

A common and versatile method for preparing N-alkylbenzamides is the acylation of primary alkyl amines with benzoyl chlorides. google.comyoutube.com This reaction, often referred to as the Schotten-Baumann reaction, is a straightforward and efficient way to form the amide bond. youtube.com In the context of this compound synthesis, this would involve the reaction of methylamine (B109427) with 4-vinylbenzoyl chloride. google.comrsc.orgpearson.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 4-vinylbenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide, this compound. pearson.com The use of excess methylamine or another base is common to neutralize the hydrogen chloride (HCl) byproduct. pearson.com

Precursor Synthesis and Reaction Pathways

The synthesis of this compound relies on the availability of key precursors, primarily 4-vinylbenzoic acid and its derivatives.

The synthesis of 4-vinylbenzoic acid can be achieved through various methods. One common pathway involves the Knoevenagel condensation of a suitable aldehyde, followed by oxidation. For instance, terephthalaldehyde (B141574) can be reacted with a methyl-containing compound to form a vinyl group, and subsequent oxidation of the remaining aldehyde group yields the carboxylic acid. mdpi.com

Once 4-vinylbenzoic acid is obtained, it can be converted to the more reactive 4-vinylbenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). google.commdpi.com

The resulting 4-vinylbenzoyl chloride is then reacted with methylamine to produce this compound. rsc.orggoogle.com This final step is a nucleophilic acyl substitution reaction, as previously described.

Below is a table summarizing the key reaction steps and reagents involved in the synthesis of this compound via the acylation pathway.

| Step | Reactants | Reagents | Product |

| 1 | 4-Vinylbenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Vinylbenzoyl chloride |

| 2 | 4-Vinylbenzoyl chloride, Methylamine | Base (e.g., excess methylamine, triethylamine) | This compound |

It is important to note that alternative pathways for the synthesis of related benzamides exist, such as the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines, which offers a green and atom-economical approach. rsc.org

Homopolymerization of N Methyl 4 Vinylbenzamide

Mechanistic Studies of Radical Homopolymerization

The free radical polymerization of N-vinylamides, including N-methyl-4-vinylbenzamide, is a well-established method for producing high molecular weight polymers. cmu.edu The process is initiated by the decomposition of a radical initiator, which then adds to the vinyl group of the monomer, propagating the polymer chain.

However, the radical polymerization of N-substituted N-vinylamides can be complex. The reactivity of these monomers is influenced by the nature of the substituent on the nitrogen atom. In the case of this compound, the methyl group on the nitrogen can influence the stereochemistry and rate of the polymerization.

Research into the radical polymerization of related N-vinylamides has shown that side reactions, such as chain transfer to the monomer or polymer, can occur. These reactions can lead to branching and a broader molecular weight distribution in the final polymer. The amide group itself can participate in crosslinking reactions, potentially leading to gel formation during polymerization. mcmaster.ca The study of these mechanistic aspects is crucial for optimizing reaction conditions to achieve polymers with desired characteristics.

Copolymerization of N Methyl 4 Vinylbenzamide with Comonomers

Radical Copolymerization with Ethylenic Unsaturated Compoundsgoogle.com

N-methyl-4-vinylbenzamide can be copolymerized with a range of polymerizable ethylenically unsaturated compounds. The resulting copolymers can incorporate between approximately 5% and 75% by weight of this compound. google.com

Copolymerization with Styrenegoogle.com

When this compound is copolymerized with styrene (B11656), the resulting product demonstrates the successful incorporation of both monomer units. In a specific example, a mixture of 2.5 grams of this compound and 7.5 grams of styrene was emulsified in water with an emulsifier and a catalyst. The resulting copolymer was found to contain about 12.5% by weight of the benzamide (B126) monomer units and had a melting point of 197°C. google.com Copolymers of N-alkyl-N-vinylbenzamide and styrene can be synthesized with a composition ranging from about 5% to 75% by weight of the N-alkyl-N-vinylbenzamide and 25% to 95% by weight of styrene. google.com

Copolymerization with Acrylonitrilegoogle.com

The copolymerization of this compound with acrylonitrile (B1666552) yields a copolymer with distinct thermal properties. Following a similar procedure to the styrene copolymerization, a copolymer containing approximately 23.5% by weight of the benzamide monomer units was produced. google.com This copolymer exhibited a softening point of 196°C. google.com The composition of N-alkyl-N-vinylbenzamide and acrylonitrile copolymers can range from about 5% to 75% by weight of the N-alkyl-N-vinylbenzamide and 25% to 95% by weight of acrylonitrile. google.com

Copolymerization with Vinyl Acetategoogle.com

The copolymerization with vinyl acetate (B1210297) results in a product with a significantly lower softening point. When vinyl acetate was substituted for styrene in the polymerization process, the resulting copolymer contained about 10% by weight of the benzamide monomer units. google.com A notable characteristic of this copolymer is its softening point, which is below room temperature. google.com Copolymers of N-alkyl-N-vinylbenzamide and vinyl acetate can be produced with compositions containing about 5% to 75% by weight of the N-alkyl-N-vinylbenzamide and 25% to 95% by weight of vinyl acetate. google.com

Copolymerization with Methyl Methacrylategoogle.com

When this compound is copolymerized with methyl methacrylate, a copolymer with a high melting point is formed. In a specific experiment, the resulting copolymer contained about 16.3% of the benzamide monomer units and had a melting point of 263°C. google.com

Copolymerization with Maleic Anhydridegoogle.com

The copolymerization of this compound with maleic anhydride (B1165640) in a benzene (B151609) solvent, using α,α'-azo-bis-diisobutyronitrile as a catalyst, yields a copolymer with a high benzamide content. A reaction involving 6.2 grams of this compound and 3.8 grams of maleic anhydride produced a copolymer containing about 61% by weight of the benzamide monomer units. google.com This copolymer had a melting point of approximately 222°C. google.com The general composition for copolymers of N-alkyl-N-vinylbenzamide and maleic anhydride can range from about 5% to 75% by weight of the N-alkyl-N-vinylbenzamide and 25% to 95% by weight of maleic anhydride. google.com

Copolymerization with Vinyl Chloridegoogle.com

Copolymers of N-alkyl-N-vinylbenzamide and vinyl chloride can be synthesized with a composition ranging from about 5% to 75% by weight of the N-alkyl-N-vinylbenzamide and 25% to 95% by weight of vinyl chloride. google.com

Interactive Data Table: Copolymerization of this compound with Various Comonomers

| Comonomer | This compound in Feed (g) | Comonomer in Feed (g) | % Benzamide in Copolymer (by weight) | Melting/Softening Point (°C) |

| Styrene | 2.5 | 7.5 | ~12.5% | 197 |

| Acrylonitrile | 2.5 | 7.5 | ~23.5% | 196 (softening) |

| Vinyl Acetate | 2.5 | 7.5 | ~10% | < Room Temp. (softening) |

| Methyl Methacrylate | 2.5 | 7.5 | ~16.3% | 263 |

| Maleic Anhydride | 6.2 | 3.8 | ~61% | ~222 |

Synthesis of Block Copolymers Featuring this compound Moieties

The synthesis of block copolymers containing this compound can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow dispersities. acs.orgsigmaaldrich.com

RAFT polymerization is a versatile method for a wide range of vinyl monomers. sigmaaldrich.com The choice of the RAFT agent is crucial and depends on the reactivity of the monomers. For "less activated" monomers (LAMs), such as N-vinylamides, dithiocarbamates and xanthates are often employed. sigmaaldrich.com In some cases, "switchable" RAFT agents can be used to facilitate the block copolymerization of monomers with different reactivities. sigmaaldrich.com

Research into the block copolymerization of structurally related N-vinylamides, such as N-methyl-N-vinylacetamide (NMVA), provides a framework for the potential synthesis strategies for this compound. For instance, the bulk RAFT polymerization of NMVA has been successfully carried out to produce well-defined homopolymers and subsequently used to create block copolymers. acs.org

Double hydrophilic block copolymers (DHBCs) are a class of macromolecules composed of two distinct water-soluble blocks. These materials are of significant interest for biomedical applications due to their unique self-assembly behavior in aqueous solutions.

The synthesis of DHBCs containing a poly(this compound) block can be envisioned by sequentially polymerizing this compound with another hydrophilic monomer. A common strategy involves the use of a hydrophilic macro-chain transfer agent (macro-CTA) to initiate the polymerization of the second block.

For example, studies on the related monomer N-methyl-N-vinylacetamide (NMVA) have demonstrated the successful synthesis of DHBCs. Poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA) have been synthesized via RAFT polymerization. acs.org The latter of these exhibits thermoresponsive behavior, forming colloidal aggregates in water in response to temperature changes. acs.org

A study on copolymers of N-vinylbenzamide with cationic moieties derived from the hydrolysis of N-vinylformamide highlights a pathway to creating functional water-soluble polymers. acs.org While this study focused on creating biocompatible films, the underlying synthetic principles are relevant for the design of DHBCs.

Table 1: Examples of Synthesized Double Hydrophilic Block Copolymers with a Poly(N-vinylamide) Block

| Block 1 | Block 2 | Polymerization Method | Characteristics | Reference |

| Poly(ethylene oxide) (PEO) | Poly(N-methyl-N-vinylacetamide) (PNMVA) | RAFT Polymerization | Double hydrophilic | acs.org |

| Poly(N-isopropylacrylamide) (PNIPAAm) | Poly(N-methyl-N-vinylacetamide) (PNMVA) | RAFT Polymerization | Thermoresponsive, forms aggregates in water | acs.org |

Graft Copolymerization Studies

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. The "grafting from" and "grafting to" methods are common strategies for synthesizing these complex architectures.

Currently, there is limited specific research available on the graft copolymerization of this compound. However, general principles of graft copolymerization can be applied. The "grafting from" approach would involve initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. The "grafting to" method would involve attaching pre-synthesized poly(this compound) chains to a functionalized backbone.

Studies on the graft copolymerization of other vinyl monomers onto various polymer backbones provide a basis for how such syntheses could be approached for this compound. For instance, radiation-induced graft copolymerization has been used to graft monomers onto polyethylene (B3416737) films. nih.gov This technique could potentially be adapted for grafting this compound to introduce specific functionalities to polymer surfaces.

Polymeric Architectures and Functionalization Through N Methyl 4 Vinylbenzamide

Design of Functionalized Poly(N-methyl-4-vinylbenzamide)

The strategic design of functionalized polymers derived from this compound allows for the creation of materials with tailored properties. This can be achieved through both the direct polymerization of functional monomers and the post-polymerization modification of a parent polymer.

Post-polymerization modification is a powerful technique for introducing a wide array of functional groups onto a pre-existing polymer backbone. wiley-vch.dekit.edu This approach offers the advantage of starting with a well-defined polymer scaffold, which can then be chemically altered in a controlled manner. For instance, a similar strategy has been demonstrated with poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), where the reactive azlactone rings serve as handles for attaching various molecules. nih.gov In the context of poly(this compound), while the benzamide (B126) group is less reactive than an azlactone, functionalization could potentially be achieved through reactions targeting the aromatic ring or the methyl group, although this is less common.

A more direct route to functionalized polymers involves the copolymerization of this compound with other functional monomers. This method allows for the incorporation of specific chemical moieties in a statistically random or controlled fashion, depending on the polymerization technique employed. For example, this compound has been successfully copolymerized with a variety of ethylenically unsaturated compounds, including styrene (B11656), acrylonitrile (B1666552), and vinyl acetate (B1210297), to create copolymers with a range of properties. google.com The ratio of the comonomers can be adjusted to fine-tune the characteristics of the resulting material. google.com

The development of novel functional monomers is a key driver of innovation in polymer science, enabling the synthesis of materials with precisely defined capabilities. specificpolymers.com While this compound itself can be considered a functional monomer, the creation of its derivatives containing additional reactive groups would further expand the possibilities for creating highly functional polymeric materials.

Incorporation into Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that exhibit significant changes in their physical or chemical properties in response to small external stimuli. rsc.orgnih.govpsu.edu These stimuli can include temperature, pH, light, and the presence of specific ions or molecules. magtech.com.cnnih.gov The incorporation of this compound into such systems can be used to modulate their responsive behavior.

By copolymerizing this compound with monomers known to impart stimuli-responsive properties, new materials with tailored response characteristics can be developed. For example, copolymerization with pH-sensitive monomers could yield polymers that change their solubility or conformation in response to changes in acidity. Similarly, incorporating photo-responsive monomers could lead to materials that undergo property changes upon exposure to light.

Thermo-responsive Behavior in Related Poly(N-vinylamide) Derivatives

Many poly(N-vinylamide) derivatives exhibit thermo-responsive behavior in aqueous solutions, most commonly a lower critical solution temperature (LCST). uni-bayreuth.de Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and precipitates from the solution. mdpi.com This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions with increasing temperature. uni-bayreuth.de

The LCST of these polymers can be tuned by altering their chemical structure. For instance, the copolymerization of N-vinylformamide with more hydrophobic N-vinylalkylamides can produce copolymers with adjustable cloud points. researchgate.net Similarly, the introduction of oligo(ethylene glycol) side chains onto poly(N-vinylamide) backbones has been shown to influence their thermo-responsive properties. researchgate.net The hydrophobicity of the polymer, which is a key factor in determining the LCST, can be controlled by the choice of comonomers and their relative ratios. oulu.fi For example, poly(N-isopropylacrylamide) (PNIPAM) is a well-known thermo-responsive polymer with an LCST of around 32°C in water. mdpi.com Poly(N-vinylcaprolactam) (PNVCL) is another important example, with a transition temperature in a similar physiological range. mdpi.com The table below illustrates the LCST of various poly(N-vinylamide) derivatives.

| Polymer System | LCST (°C) | Notes |

|---|---|---|

| Poly(N-isopropylacrylamide) (PNIPAM) | ~32 | The most widely studied thermo-responsive polymer. mdpi.com |

| Poly(N-vinylcaprolactam) (PNVCL) | 32-34 | Considered to have lower toxicity than PNIPAM. mdpi.com |

| Copolymers of N-vinylformamide and N-vinylisobutyramide | Varies | LCST increases with increasing vinylamine (B613835) content after hydrolysis. acs.org |

| Poly(N-vinylamide)s with oligo(ethylene glycol) side chains | 45-90 | LCST is tunable over a wide range depending on the length of the OEG chain. researchgate.net |

Controlled Polymer Architecture Development

The architecture of a polymer—whether it is a simple linear chain, a block copolymer, a star-shaped polymer, or a more complex structure—has a profound impact on its properties and potential applications. Controlled/living polymerization techniques are essential for the precise synthesis of polymers with well-defined architectures. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that is compatible with a wide range of monomers, including vinyl monomers. wikipedia.orgfujifilm.com It allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.org The RAFT process has been successfully applied to the polymerization of N-vinylamides, such as N-methyl-N-vinylacetamide, to create well-defined homopolymers and block copolymers. acs.org For instance, double hydrophilic block copolymers of poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) have been synthesized using this method. acs.org

Anionic polymerization is another powerful technique for creating well-defined polymer architectures. It has been used for the living polymerization of N,N-dialkyl-4-vinylbenzamides, which are structurally related to this compound. acs.orgacs.org This method yields stable living polymers, which can then be used to synthesize block copolymers with monomers like styrene and isoprene. acs.org

The ability to control the polymerization of this compound and its related monomers opens up possibilities for creating a variety of advanced polymer architectures. For example, block copolymers containing a poly(this compound) segment could be designed to self-assemble into nanoscale structures, or to combine the properties of the different blocks in a single material. The table below summarizes some examples of controlled polymerization of related vinyl monomers.

| Monomer | Polymerization Method | Resulting Architecture | Reference |

|---|---|---|---|

| N-methyl-N-vinylacetamide | RAFT | Homopolymers and double hydrophilic block copolymers | acs.org |

| N,N-dialkyl-4-vinylbenzamides | Anionic | Living polymers, block copolymers | acs.org |

| 4-Vinylbenzaldehyde | RAFT | Well-defined homopolymers and block copolymers | nih.gov |

| N-vinylformamide | RAFT | Well-defined statistical copolymers | researchgate.net |

Advanced Academic and Research Applications of N Methyl 4 Vinylbenzamide Derived Polymers

Development of Specialty Polymeric Materials

The incorporation of N-methyl-4-vinylbenzamide into polymer chains allows for the creation of specialty materials with tailored properties. Its derivatives are utilized as functional monomers or initiators to synthesize polymers with controlled architectures and specific functionalities.

One significant application is in the synthesis of polymethacrylate-based macromonomers. In this approach, a functional initiator such as N-butyl-4-vinylbenzamide, which contains a secondary amide and a styrenic double bond, can be used. sigmaaldrich.com The process, often catalyzed by an organocatalyst, proceeds via anionic polymerization initiated by the nitrogen anion formed from the deprotonation of the secondary amide. sigmaaldrich.com This method yields macromonomers with controlled molecular weights and a reactive styrenic group at the chain end, which can then be used in subsequent polymerization reactions to create graft copolymers. sigmaaldrich.com

Furthermore, the anionic living polymerization of N,N-dialkyl-4-vinylbenzamides has been successfully demonstrated. thermofisher.com This technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, a critical requirement for high-performance materials. thermofisher.com The ability to create such controlled structures opens the door to advanced applications in fields requiring precisely engineered macromolecular materials.

Molecularly Imprinted Polymers (MIPs) for Specific Molecular Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have artificially generated recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). nih.govmdpi.com These polymers are created by polymerizing functional monomers and a cross-linking agent in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target. mdpi.com

Table 1: Key Components in a Molecularly Imprinted Polymer (MIP) System This table outlines the fundamental components required for the synthesis of Molecularly Imprinted Polymers and their respective functions in creating specific molecular recognition sites.

| Component | Role in MIP Synthesis | Example(s) |

|---|---|---|

| Template | The target molecule around which the polymer is formed; its shape and functional groups dictate the structure of the binding cavity. | Nicotine, Glucose, Peptides |

| Functional Monomer | Monomers that interact with the functional groups of the template molecule through non-covalent (e.g., hydrogen bonds, electrostatic interactions) or covalent bonds. | This compound, Methacrylic acid, 4-Vinylpyridine |

| Cross-linker | A monomer with two or more polymerizable groups that forms the cross-linked, macroporous polymer network, providing structural integrity to the imprinted cavities. | Ethylene glycol dimethacrylate (EGDMA), N,N′-methylenebisacrylamide |

| Initiator | A chemical species that starts the polymerization reaction upon activation (e.g., by heat or UV light). | Azobisisobutyronitrile (AIBN), Benzoyl peroxide |

| Porogen (Solvent) | An inert solvent that dissolves the components and helps to form a porous structure in the final polymer, facilitating template removal and rebinding. | Acetonitrile, Toluene, Chloroform |

Functional Monomer Roles in MIP Design

The choice of functional monomer is critical to the success of molecular imprinting, as it governs the interactions between the polymer and the template molecule. nih.gov this compound and its N-alkyl derivatives are particularly effective functional monomers for MIPs. acs.org The amide group can act as a hydrogen bond donor and/or acceptor, allowing it to form stable, non-covalent complexes with a wide range of template molecules, particularly those containing polar functional groups. nih.govacs.org The vinyl group provides the means for polymerization into the cross-linked network. acs.org This combination of a polymerizable group and a functional group capable of specific interactions makes N-alkyl-(4-vinylbenzamide) derivatives valuable in designing MIPs for targeted therapeutic and diagnostic applications. acs.org

Bioconjugation and Biohybrid Material Formation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule such as a protein or nucleic acid, to form a stable hybrid. thermofisher.com Polymers derived from N-vinylamides, including N-vinylbenzamide, are being explored for creating biocompatible materials suitable for these applications. Research has been conducted on biocompatible films made from copolymers of N-vinylbenzamide that possess cationic moieties. nih.gov These materials leverage the inherent properties of the poly(N-vinylamide) backbone for applications in the biomedical field. nih.gov

Reactive Copolymers for Protein Immobilization

A key application of bioconjugation is the immobilization of proteins onto surfaces or into polymer networks, which is essential for developing biosensors, diagnostic arrays, and biocatalytic systems. thermofisher.comacs.org This is often achieved using reactive copolymers that contain functional groups capable of forming covalent bonds with the amino or other reactive groups on a protein's surface. thermofisher.comnih.gov

For instance, copolymers incorporating N-acryloyloxysuccinimide (NAS) are effective for protein immobilization. acs.org The succinimide (B58015) ester group is highly reactive toward primary amine groups found on the surface of proteins (e.g., the side chain of lysine). thermofisher.com By copolymerizing a monomer like this compound with a reactive monomer, it is possible to create a polymer that is both biocompatible and capable of covalently binding proteins. The N-vinylbenzamide component would contribute to the hydrophilicity and structural properties of the polymer matrix, while the reactive co-monomer provides the anchor points for protein attachment. This strategy is central to creating biohybrid nanogels and functional surfaces for advanced biomedical devices. nih.gov

Hydrogel Systems and Related Responsive Materials

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large volumes of water. researchgate.net Their high water content and soft consistency make them resemble natural tissue, leading to numerous biomedical applications. researchgate.net Monomers containing amide groups, such as N-vinylamides, are excellent candidates for hydrogel synthesis due to their hydrophilicity and ability to form hydrogen bonds, which contributes to the network structure and water retention. mdpi.com

Research into thermosensitive hydrogels has shown that copolymers of N-vinylamides with more hydrophobic monomers like vinyl acetate (B1210297) can exhibit a lower critical solution temperature (LCST). mdpi.com Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and can form a gel. This responsive behavior is highly desirable for applications like injectable drug delivery systems. mdpi.comnih.gov While direct studies on this compound are specific, closely related structures like N-methylol-p-vinyl benzamide (B126) have been noted as useful components in hydrogel compositions. nih.gov The development of biocompatible films from N-vinylbenzamide copolymers further supports their utility in creating materials that can safely interface with biological systems, a prerequisite for most hydrogel applications. nih.gov

Table 2: Types of Stimuli-Responsive Hydrogels This table categorizes hydrogels based on the type of external stimulus that triggers a change in their properties, such as swelling, shrinking, or degradation.

| Stimulus Type | Triggering Mechanism | Potential Applications |

|---|---|---|

| Temperature (Thermoresponsive) | Change in polymer-solvent interactions, often leading to a phase transition at a specific temperature (LCST or UCST). nih.gov | Injectable drug delivery, cell culture scaffolds, smart actuators. nih.govsigmaaldrich.com |

| pH | Ionization or deionization of acidic or basic functional groups on the polymer backbone, altering electrostatic repulsion and swelling. researchgate.net | Oral drug delivery (e.g., for intestinal release), biosensors. researchgate.net |

| Light (Photoresponsive) | Photo-isomerization or photo-cleavage of specific chemical groups incorporated into the polymer network, causing changes in structure or cross-linking. | On-demand drug release, photolithographic patterning of soft materials. |

| Molecules (Bio-responsive) | Specific binding of a target molecule (e.g., glucose, an antigen) to a receptor within the hydrogel, triggering a conformational change or enzymatic reaction. researchgate.net | Self-regulating insulin (B600854) delivery systems, diagnostic assays. researchgate.net |

Surface Modification and Coating Applications

Polymers derived from this compound have been identified for their utility in the formulation of various materials, including coatings and films. google.com The polymerization of N-alkyl-N-vinylbenzamides, such as N-methyl-N-vinylbenzamide, can result in homopolymers or copolymers suitable for these applications. google.com These materials are noted for their potential use as molding resins, fibers, and particularly as surface coatings. google.com

Research in this area has explored the development of copolymers to tailor the material properties for specific uses. An example of this is the copolymerization of N-methyl-N-vinylbenzamide with other polymerizable unsaturated compounds, such as styrene (B11656). google.com This process yields a copolymer that integrates the properties of both monomers, creating a material designed for coating applications. google.com

The synthesis described in foundational research involves creating an emulsion of the N-alkyl-N-vinylbenzamide and a comonomer, which is then polymerized. google.com In a specific instance, a copolymer was synthesized from N-methyl-N-vinylbenzamide and styrene monomer. google.com The resulting solid copolymer was found to contain approximately 12.5% by weight of the benzamide monomer units, indicating successful incorporation into the polymer chain. google.com

The table below details the components used in the synthesis of a copolymer for coating applications as described in the research.

Table 1: Copolymer Synthesis for Coating Applications

| Component | Role | Composition | Intended Application | Source |

|---|---|---|---|---|

| N-methyl-N-vinylbenzamide | Monomer | 2.5 parts | Coatings, Films | google.com |

| Styrene | Comonomer | 7.5 parts | Coatings, Films | google.com |

| Water | Emulsion Medium | 50 parts | Polymerization | google.com |

This foundational work demonstrates the applicability of this compound derived polymers in the field of surface coatings, providing a basis for further research into creating specialized films and surface treatments. google.com

Structure Property Relationships in N Alkyl N Vinylbenzamide Polymers

Influence of N-Alkyl Substituents on Polymerization Behavior

The nature of the N-alkyl substituent in N-alkyl-N-vinylbenzamide monomers significantly influences their polymerization characteristics, including polymerization rate, molecular weight, and polymer solubility. The steric hindrance and electronic effects imparted by the alkyl group are key determinants in this regard.

In the case of N-methyl-4-vinylbenzamide , the methyl group, being the smallest alkyl substituent, presents minimal steric hindrance. This generally allows for a more facile approach of the monomer to the propagating radical or ionic center, potentially leading to higher polymerization rates compared to monomers with bulkier N-alkyl groups such as ethyl, isopropyl, or tert-butyl.

Research on analogous N-vinylamide systems has shown that increasing the size of the N-alkyl group can decrease the rate of polymerization due to increased steric hindrance around the vinyl group. This steric bulk can also influence the ceiling temperature of the polymerization, which is the temperature at which the rates of polymerization and depolymerization are equal.

Furthermore, the solubility of the resulting polymer is heavily influenced by the N-alkyl substituent. Polymers derived from this compound are expected to exhibit different solubility profiles compared to their counterparts with longer alkyl chains. The presence of the relatively polar amide group and the aromatic ring, combined with the small methyl group, may render the polymer soluble in a range of polar organic solvents. As the length of the N-alkyl chain increases, the polymer becomes more hydrophobic, which in turn affects its solubility in different solvents.

A comparative overview of the expected influence of different N-alkyl groups on polymerization is presented in the table below.

| N-Alkyl Substituent | Expected Effect on Polymerization Rate | Expected Effect on Polymer Solubility |

| Methyl | Higher rate due to low steric hindrance | Soluble in polar organic solvents |

| Ethyl | Moderate rate | Increased solubility in less polar solvents |

| Isopropyl | Lower rate due to increased steric bulk | Further increased solubility in non-polar solvents |

| tert-Butyl | Significantly lower rate due to high steric hindrance | Predominantly soluble in non-polar solvents |

Impact of Aromatic Ring Substitutions on Polymeric Properties

Substituents on the aromatic ring of N-alkyl-N-vinylbenzamide monomers provide another powerful tool to tailor the properties of the resulting polymers. These substituents can alter the electronic nature of the aromatic ring and introduce specific functionalities, thereby impacting properties such as thermal stability, glass transition temperature (Tg), and refractive index.

For This compound , the vinyl group is in the para position relative to the amide group. The electronic interplay between the amide group and other substituents on the ring will dictate the electron density of the vinyl group, which can affect its reactivity in polymerization.

Electron-donating groups (e.g., methoxy, amino) on the aromatic ring can increase the electron density of the vinyl double bond, potentially influencing its reactivity in radical and ionic polymerizations. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density.

The thermal properties of the resulting polymers are also significantly affected by aromatic ring substitutions. For instance, the introduction of bulky or polar substituents can increase the glass transition temperature (Tg) of the polymer by restricting chain mobility. Aromatic polymers, in general, tend to have higher thermal stability due to the rigidity of the benzene (B151609) rings in the polymer backbone. The nature of the substituent can further enhance or slightly diminish this stability.

The following table summarizes the anticipated effects of different para-substituents on the properties of poly(this compound).

| Para-Substituent | Electronic Effect | Expected Impact on Glass Transition Temperature (Tg) | Expected Impact on Thermal Stability |

| -H (unsubstituted) | Neutral | Baseline | Good |

| -OCH₃ (Methoxy) | Electron-donating | May slightly decrease due to increased flexibility | May slightly decrease |

| -NO₂ (Nitro) | Electron-withdrawing | Likely to increase due to polarity and rigidity | Likely to increase |

| -Cl (Chloro) | Electron-withdrawing | Likely to increase due to polarity | Likely to increase |

This table illustrates expected trends based on established principles of polymer science, as specific experimental data for substituted poly(this compound) is limited.

Correlation between Monomer Structure and Polymer Architecture

The precise structure of the monomer unit, encompassing both the N-alkyl substituent and any aromatic ring substitutions, has a profound impact on the resulting polymer architecture. This includes aspects such as chain tacticity (the stereochemical arrangement of adjacent chiral centers), chain stiffness, and the potential for intermolecular interactions.

The tacticity of poly(this compound) can influence its physical properties. An isotactic (substituents on the same side of the polymer backbone) or syndiotactic (substituents on alternating sides) polymer will have a more ordered structure, potentially leading to crystallinity and enhanced mechanical properties, compared to an atactic (random arrangement of substituents) polymer, which is typically amorphous. The stereochemistry of the polymerization can be influenced by the polymerization conditions (e.g., temperature, solvent, and initiator type) and the steric bulk of the monomer. The relatively small methyl group in this compound might allow for a degree of stereocontrol under specific polymerization conditions.

The rigidity of the benzamide (B126) group and the aromatic ring contributes to a stiffer polymer chain compared to more flexible aliphatic polymers. This inherent stiffness, combined with the potential for hydrogen bonding between amide groups on adjacent chains (though less pronounced in N-substituted amides), can lead to polymers with higher glass transition temperatures and good mechanical strength.

Future Directions and Emerging Research Avenues

Novel Polymerization Strategies for N-methyl-4-vinylbenzamide

The development of advanced polymerization methods is crucial for controlling the architecture and properties of poly(this compound). Future research is expected to move beyond conventional free-radical polymerization to more sophisticated, controlled techniques.

Controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight, polydispersity, and polymer architecture. While these techniques have been successfully applied to a wide variety of vinyl monomers, their application to this compound is a key area for future investigation. Research in this area would enable the synthesis of well-defined homopolymers, block copolymers, and other complex architectures with tailored functionalities. For instance, the synthesis of block copolymers incorporating poly(this compound) could lead to materials with unique self-assembly behaviors and properties.

Another promising avenue is the exploration of catalytic polymerization methods. While cationic polymerization has been explored for some vinyl ethers, investigating novel catalytic systems for this compound could provide alternative routes to polymer synthesis with potentially different selectivities and efficiencies. The development of such strategies would be a significant step forward in the production of advanced polymeric materials based on this monomer.

Table 1: Potential Controlled Polymerization Strategies for this compound

| Polymerization Technique | Potential Advantages | Key Research Objectives |

|---|---|---|

| RAFT Polymerization | Excellent control over molecular weight and low polydispersity. Compatibility with a wide range of functional monomers. | Identification of suitable RAFT agents, optimization of reaction conditions (solvent, temperature, initiator), and synthesis of block copolymers. |

| ATRP | Well-defined polymers with complex architectures. | Development of effective catalyst/ligand systems, investigation of solvent effects, and control of polymerization kinetics. |

| Cationic Polymerization | Potential for rapid polymerization rates. | Discovery of efficient and selective cationic initiators, and study of reaction mechanisms to control polymer structure. |

Exploration of Advanced Polymeric Composites

The incorporation of poly(this compound) into composite materials is a largely unexplored area with significant potential. Future research will likely focus on creating advanced composites by blending or copolymerizing this compound with other polymers or incorporating inorganic nanofillers.

Copolymers of N-alkyl-N-vinylbenzamides with monomers like styrene (B11656), vinyl acetate (B1210297), and acrylonitrile (B1666552) have been noted for their potential use in films, coatings, and fibers. A systematic investigation into the copolymerization of this compound with a broader range of functional comonomers could lead to materials with enhanced thermal stability, mechanical strength, or specific chemical functionalities.

Furthermore, the creation of nanocomposites by incorporating fillers such as clays, carbon nanotubes, or metallic nanoparticles into a poly(this compound) matrix could result in materials with novel optical, electrical, or barrier properties. For example, composites with conductive fillers could be explored for applications in electronics, while the addition of biocompatible fillers could open doors in the biomedical field. The development of hydrogel membranes and nanofibers are also promising areas for future composite research.

Table 2: Prospective Advanced Polymeric Composites of this compound

| Composite Type | Potential Filler/Comonomer | Targeted Properties | Potential Applications |

|---|---|---|---|

| Copolymers | Acrylic acid, Styrene, N-isopropylacrylamide | Enhanced hydrophilicity, thermal stability, stimuli-responsiveness | Drug delivery, smart coatings, sensors |

| Nanocomposites | Montmorillonite clay, Graphene oxide | Improved mechanical strength, gas barrier properties | High-performance films, packaging materials |

| Conductive Composites | Carbon nanotubes, Silver nanowires | Electrical conductivity, EMI shielding | Flexible electronics, antistatic coatings |

| Hydrogels | Poly(vinyl alcohol), Chitosan | Biocompatibility, high water content, controlled swelling | Tissue engineering scaffolds, wound dressings |

Computational Modeling and Simulation of Polymerization and Properties

Computational chemistry offers powerful tools to accelerate materials discovery and design by providing insights into reaction mechanisms and predicting material properties. The application of these methods to this compound is a critical future research direction.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure and reactivity of the this compound monomer. These studies can provide valuable information on reaction pathways and transition states in various polymerization processes, aiding in the design of more efficient synthetic routes.

Molecular dynamics (MD) simulations can be used to predict the bulk properties of poly(this compound) and its composites. By simulating the interactions between polymer chains and with other components, MD can help to understand the material's mechanical, thermal, and transport properties. For example, simulations could predict the glass transition temperature, modulus of elasticity, and diffusion of small molecules within the polymer matrix, guiding the experimental design of new materials. While such studies have been conducted on structurally similar polymers like poly(vinyl amine) derivatives, specific models for poly(this compound) are yet to be developed.

Table 3: Computational Approaches for Investigating this compound

| Computational Method | Research Focus | Predicted Parameters/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Monomer reactivity and polymerization mechanisms. | Reaction energetics, transition state geometries, charge distributions, and spectroscopic properties. |

| Molecular Dynamics (MD) | Bulk polymer properties and composite behavior. | Glass transition temperature, mechanical moduli, chain conformation, and diffusion coefficients. |

| Kinetic Monte Carlo (KMC) | Polymerization kinetics and microstructure. | Molecular weight distribution, sequence distribution in copolymers, and effect of reaction conditions on polymer structure. |

Sustainable Synthesis and Polymerization Approaches

In line with the growing emphasis on green chemistry, developing sustainable routes for the synthesis and polymerization of this compound is a crucial future endeavor. Research in this area will focus on minimizing environmental impact by using renewable resources, employing greener solvents, and developing energy-efficient processes.

One aspect of sustainable synthesis involves exploring alternative feedstocks derived from biomass. While current synthetic routes often rely on petroleum-based starting materials, future research could investigate pathways from renewable platform chemicals. Additionally, the use of biocatalysis, employing enzymes to carry out specific synthetic steps, could offer a milder and more selective alternative to traditional chemical methods.

For polymerization, the use of green solvents such as water, supercritical carbon dioxide, or ionic liquids is a key area of interest. Developing polymerization processes that can be conducted in these environmentally benign media would significantly reduce the environmental footprint of poly(this compound) production. Furthermore, exploring energy-efficient polymerization techniques, such as photoinitiated or microwave-assisted polymerization, could lead to more sustainable manufacturing processes. A known synthesis route for this compound has been reported under the classification of "Green chemistry," indicating a step in this direction.

Table 4: Green Chemistry Strategies for this compound

| Strategy | Approach | Potential Benefits |

|---|---|---|

| Sustainable Synthesis | Use of bio-based feedstocks, biocatalytic routes. | Reduced reliance on fossil fuels, lower toxicity, and higher selectivity. |

| Green Solvents | Polymerization in water, supercritical CO₂, or ionic liquids. | Reduced volatile organic compound (VOC) emissions and easier solvent recycling. |

| Energy-Efficient Polymerization | Photopolymerization, microwave-assisted polymerization. | Lower energy consumption and faster reaction times. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |

Q & A

Q. What are the recommended multi-step synthetic approaches for N-methyl-4-vinylbenzamide, considering functional group compatibility and regioselectivity?

- Methodological Answer: Synthesis typically involves sequential coupling reactions. For example, vinylation of 4-aminobenzoic acid derivatives followed by N-methylation under controlled conditions (e.g., using methyl iodide in the presence of a base like K₂CO₃). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions during intermediate steps. Reaction optimization should prioritize anhydrous solvents (e.g., DMF or THF), inert atmospheres, and temperature control (40–60°C) to enhance yield and purity .

Q. Which spectroscopic techniques (e.g., NMR, IR, mass spectrometry) are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer:

- ¹H/¹³C NMR: Identify the vinyl proton resonance (δ 5.0–6.5 ppm, doublets or triplets) and N-methyl singlet (δ 2.8–3.2 ppm). Aromatic protons in the benzamide ring appear as distinct multiplet patterns (δ 7.0–8.0 ppm).

- IR Spectroscopy: Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (if present, ~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. How can researchers assess the hydrolytic stability of this compound under physiological pH conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC or LC-MS at timed intervals. Quantify remaining parent compound and identify degradation products (e.g., hydrolysis of the amide bond yielding 4-vinylbenzoic acid and methylamine derivatives) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the electronic properties and bioactivity of this compound derivatives?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Compare with experimental UV-Vis spectra for validation.

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize compounds with strong binding affinities (< -8 kcal/mol) and favorable interaction profiles (hydrogen bonds, π-π stacking) .

Q. How should researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis across different studies?

- Methodological Answer: Perform a factorial design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent polarity, temperature). Use HPLC to quantify yield and impurity profiles. Cross-validate results with independent laboratories using standardized protocols. Statistical tools like ANOVA can identify significant factors contributing to yield discrepancies .

Q. What methodologies are effective for evaluating this compound’s potential as a biochemical probe in protein-ligand interaction studies?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka, kd) between the compound and immobilized protein targets.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- X-ray Crystallography: Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer:

- Assay Standardization: Ensure consistent cell lines, incubation times, and controls (e.g., DMSO vehicle).

- Purity Verification: Use orthogonal methods (HPLC, NMR) to confirm compound integrity (>95% purity).

- Structural Confirmation: Compare analogs with crystallographic or computational models to rule out isomerism or degradation artifacts .

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data of this compound derivatives?

- Methodological Answer: Apply multivariate regression analysis to correlate substituent properties (e.g., Hammett σ constants, logP) with bioactivity. Machine learning models (e.g., random forest, SVM) can identify non-linear relationships. Cross-validate predictions with external datasets to ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.